molecular formula C14H14N2O3S B1663371 1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone CAS No. 430447-82-8

1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone

Cat. No. B1663371
M. Wt: 290.34 g/mol
InChI Key: JQXFBAGVXOGSNK-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone, also known as DPE, is a synthetic compound that has been widely used in scientific research due to its various biological activities. It is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Derivatives

    This compound is utilized in the synthesis of various heterocyclic derivatives. For instance, it has been used in the creation of bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives, showcasing its versatility in chemical synthesis (Mabkhot, Al-Majid, & Alamary, 2011).

  • Formation of Heterocyclic Compounds

    The compound has shown efficacy in forming heterocyclic compounds such as isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, demonstrating its role in diverse chemical reactions (Moskvina, Shilin, & Khilya, 2015).

  • Cyclization Reactions

    It is involved in cyclization reactions leading to the synthesis of novel chalcone dyes and other heterocyclic compounds, illustrating its application in dye and pigment chemistry (Ho & Yao, 2013).

Physical and Chemical Properties

  • Complex-Forming Ability

    The compound exhibits complex-forming capabilities, as seen in its interaction with dysprosium(III) tris(acetylacetonate). This property is significant in the field of coordination chemistry and material science (Pod''yachev et al., 1994).

  • Acid-Base Characteristics

    Understanding the acid-base properties of this compound contributes to its application in chemical reactions, especially those involving pH-sensitive processes (Pod''yachev et al., 1994).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity

    Some derivatives of this compound have been synthesized and tested for antimicrobial activity. This indicates its potential application in the development of new antimicrobial agents (Akula, Chandrul, & DVRN, 2019).

  • Antitumor and Antioxidant Properties

    Novel derivatives of this compound have shown significant antitumor and antioxidant activities, suggesting its relevance in cancer research and therapy (Abu‐Hashem, El-Shehry, & Badria, 2010).

  • Anti-HIV Activity

    Derivatives of this compound have been identified as inhibitors of HIV reverse transcriptase-associated ribonuclease H, highlighting its potential application in HIV treatment (Masaoka et al., 2013).

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-5-9(2)16-14(15-8)20-7-13(19)10-3-4-11(17)12(18)6-10/h3-6,17-18H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFBAGVXOGSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351964
Record name 1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone

CAS RN

430447-82-8
Record name 1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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